molecular formula C14H26N2O B10883657 3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one

3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one

Cat. No.: B10883657
M. Wt: 238.37 g/mol
InChI Key: OCKYDJQNGKEIPH-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of synthetic stimulants that are structurally related to the naturally occurring compound cathinone, found in the khat plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one typically involves the reaction of 3-methylbutan-1-one with 4-(pyrrolidin-1-yl)piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures are implemented to monitor the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one involves its interaction with neurotransmitter systems in the brain. The compound acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one is unique due to its specific structural configuration, which influences its pharmacological profile and potency. The presence of both pyrrolidine and piperidine rings in its structure contributes to its distinct interaction with neurotransmitter systems, setting it apart from other similar compounds .

Properties

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

IUPAC Name

3-methyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)butan-1-one

InChI

InChI=1S/C14H26N2O/c1-12(2)11-14(17)16-9-5-13(6-10-16)15-7-3-4-8-15/h12-13H,3-11H2,1-2H3

InChI Key

OCKYDJQNGKEIPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)N2CCCC2

Origin of Product

United States

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